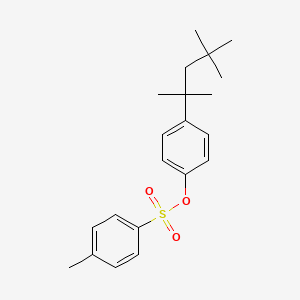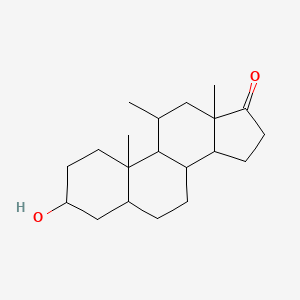
5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of thioxo-dihydro-pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxy-benzylidene group and a thioxo-dihydro-pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where hydantoin is subjected to condensation with benzaldehyde derivatives . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of natural catalysts, may be employed to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiazolylimino-5-benzylidene-thiazolidin-4-one: Exhibits antibacterial activity and has been studied for its potential therapeutic applications.
N’-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibitory activity and potential use as an enzyme inhibitor.
Uniqueness
5-(4-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-benzylidene group and thioxo-dihydro-pyrimidine core make it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C24H18N2O3S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(30)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
JOTUMEYSVRKOJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)







![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)





